3-(4-(Benzyloxy)phenyl)propan-1-ol
Overview
Description
3-(4-(Benzyloxy)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-(Benzyloxy)phenyl)propan-1-ol is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
This compound interacts with sEH by forming hydrogen bonds with the catalytic residues of the enzyme, namely Asp335, Tyr383, and Tyr466 . This interaction inhibits the activity of sEH, thereby affecting the metabolism of EETs .
Biochemical Pathways
By inhibiting sEH, this compound affects the metabolic pathway of EETs . EETs are known to have anti-inflammatory and vasodilatory effects. Therefore, the inhibition of sEH can lead to an increase in EET levels, potentially enhancing these effects .
Pharmacokinetics
The compound’s interaction with seh suggests that it may have good bioavailability
Result of Action
The inhibition of sEH by this compound can lead to an increase in EET levels . This can potentially result in enhanced anti-inflammatory and vasodilatory effects, which may be beneficial in the treatment of conditions such as inflammation and hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors that affect the expression or activity of sEH could potentially influence the efficacy of this compound Additionally, factors that affect the compound’s stability, such as temperature and pH, could also play a role
Biochemical Analysis
Biochemical Properties
3-(4-(Benzyloxy)phenyl)propan-1-ol plays a role in several biochemical reactions. It has been shown to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction suggests that this compound may act as an inhibitor of soluble epoxide hydrolase, potentially affecting the enzyme’s activity and the metabolic pathways it regulates. Additionally, the compound’s benzyloxy group can participate in nucleophilic substitution reactions, which may further influence its biochemical interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with soluble epoxide hydrolase can modulate the levels of epoxides and diols within cells, thereby affecting signaling pathways that rely on these molecules . Furthermore, changes in gene expression and metabolic fluxes have been noted in cells exposed to this compound, indicating its potential impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of soluble epoxide hydrolase involves binding to the enzyme’s active site, thereby preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which may have downstream effects on cellular signaling and gene expression. Additionally, the compound’s benzyloxy group can undergo nucleophilic substitution reactions, further influencing its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling pathways . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage considerations in the biochemical analysis of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. Its interaction with soluble epoxide hydrolase suggests a role in the metabolism of epoxides to diols . Additionally, the compound may influence other metabolic pathways through its effects on gene expression and cellular signaling . The involvement of specific enzymes and cofactors in these pathways further underscores the compound’s biochemical significance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALPKMIIYFLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377286 | |
Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61440-45-7 | |
Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research reveals the crystal structure of sEH in complex with 3-(4-(Benzyloxy)phenyl)propan-1-ol. [] This structural information provides valuable insights into the specific interactions between the compound and the enzyme's active site. By understanding this interaction, researchers can gain insights into the compound's potential as an sEH inhibitor and its potential downstream effects on epoxy fatty acid metabolism.
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